molecular formula C10H7FO2 B2723358 8-Fluoro-2H-chromene-3-carbaldehyde CAS No. 1517421-61-2

8-Fluoro-2H-chromene-3-carbaldehyde

Cat. No.: B2723358
CAS No.: 1517421-61-2
M. Wt: 178.162
InChI Key: IHVPVDSUCPLRIZ-UHFFFAOYSA-N
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Description

8-Fluoro-2H-chromene-3-carbaldehyde is a chemical compound with the molecular formula C10H7FO2 . It has a molecular weight of 178.16 and is typically in powder form .


Synthesis Analysis

The synthesis of this compound and its analogs has been a subject of interest for many researchers . Various methods have been developed, some of which have been reported to exhibit unusual activities by multiple mechanisms .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7FO2/c11-9-3-1-2-8-4-7 (5-12)6-13-10 (8)9/h1-5H,6H2 . This code provides a specific representation of the molecule’s structure.

It is typically stored at a temperature of 4 degrees Celsius .

Future Directions

While specific future directions for 8-Fluoro-2H-chromene-3-carbaldehyde are not mentioned in the available resources, chromene compounds in general have been noted for their versatile biological profiles and simple structure . This suggests that they may continue to be a subject of interest for future research in organic and pharmaceutical chemistry.

Properties

IUPAC Name

8-fluoro-2H-chromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2/c11-9-3-1-2-8-4-7(5-12)6-13-10(8)9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVPVDSUCPLRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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